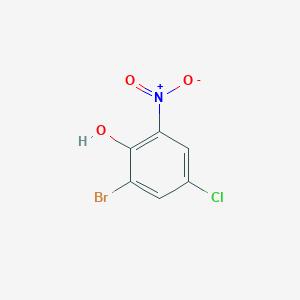

2-Bromo-4-chloro-6-nitrophenol

描述

属性

IUPAC Name |

2-bromo-4-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBOBTAMSJHELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303225 | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-10-5 | |

| Record name | 15969-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-6-nitrophenol can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of phenol. One common method involves the following steps:

Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromophenol.

Chlorination: The 2-bromophenol is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-bromo-4-chlorophenol.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

2-Bromo-4-chloro-6-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used under basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild conditions.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

Nucleophilic Substitution: Substituted phenols or ethers.

Reduction: 2-Bromo-4-chloro-6-aminophenol.

Oxidation: Quinone derivatives.

科学研究应用

Agricultural Applications

BCNP has been identified for its broad-spectrum antibacterial and fungicidal properties. Research indicates that it effectively inhibits various plant pathogens and weeds, making it a candidate for agricultural biopesticides.

Case Study: Antifungal Activity

A study demonstrated that BCNP exhibits significant antifungal activity against pathogens such as Botrytis cinerea (grey mold) and Fusarium oxysporum. The compound was tested in vitro, showing inhibition rates exceeding 75% at concentrations as low as 100 ppm. This suggests potential for use in crop protection against common fungal diseases .

| Pathogen | Inhibition Rate (%) | Concentration (ppm) |

|---|---|---|

| Botrytis cinerea | 80 | 100 |

| Fusarium oxysporum | 75 | 100 |

| Alternaria solani | 70 | 200 |

Chemical Synthesis

BCNP serves as an important intermediate in organic synthesis due to its reactive functional groups. The presence of bromine, chlorine, and nitro groups allows it to participate in various chemical reactions including nucleophilic substitutions and electrophilic aromatic substitutions.

Synthesis Pathways

The synthesis of BCNP typically involves the nitration of phenolic compounds using a mixture of concentrated nitric and sulfuric acids. This reaction can be optimized for yield and purity, making BCNP a valuable building block for further synthetic chemistry.

| Reaction Type | Description |

|---|---|

| Nitration | Introduction of the nitro group via electrophilic substitution. |

| Halogenation | Further functionalization through bromination or chlorination. |

Biological Research

In biological research, BCNP is utilized as a biochemical tool to study various cellular processes. Its properties allow it to act as a model compound for investigating the effects of halogenated phenols on biological systems.

Case Study: Toxicity Assessment

Research has highlighted the cytotoxic effects of BCNP on certain cell lines. In vitro studies showed that BCNP induced apoptosis in cancer cells at concentrations above 50 µM, suggesting potential applications in cancer research.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 45 | 70 |

| MCF-7 | 55 | 65 |

Material Science

BCNP's unique electronic properties make it suitable for applications in material science, particularly in the development of novel materials with specific functionalities such as sensors or catalysts.

Potential Applications

- Sensors : Due to its ability to form stable crystals, BCNP can be explored for use in electronic sensors.

- Catalysts : The presence of halogens may enhance catalytic activity in organic reactions.

作用机制

The mechanism of action of 2-Bromo-4-chloro-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The presence of electron-withdrawing groups enhances its reactivity and binding affinity to target molecules .

相似化合物的比较

4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3)

- Molecular Formula: C₆H₃BrFNO₃

- Molecular Weight : 236.00 g/mol

- Key Differences : Substitution of chlorine (Cl) with fluorine (F) at position 2.

- Properties: Higher electronegativity of fluorine increases the acidity of the phenolic -OH group compared to the chloro analog. Used in similar synthetic applications but with distinct reactivity in electrophilic substitution due to fluorine’s electron-withdrawing nature .

- Safety : Classified as harmful upon inhalation, skin contact, or ingestion, with precautionary measures including immediate washing and medical attention for irritation .

2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2)

- Molecular Formula: C₇H₆BrNO₃

- Molecular Weight : 232.03 g/mol

- Key Differences : Methyl (-CH₃) group replaces chlorine (Cl) at position 3.

- Lower molecular weight and altered hydrophobicity compared to the chloro analog .

- Safety : Hazard statement H314 (causes severe skin burns and eye damage); requires storage in an inert atmosphere .

2-Bromo-4-chloro-6-methylphenol (CAS 54852-68-5)

- Molecular Formula : C₇H₆BrClO

- Molecular Weight : 221.48 g/mol

- Key Differences : Nitro group replaced with a methyl (-CH₃) group at position 5.

- Properties: Absence of the nitro group reduces electron-withdrawing effects, decreasing acidity and altering solubility in polar solvents. Primarily used in niche synthetic applications requiring less electrophilic phenol derivatives .

2-Bromo-6-chloro-4-nitroaniline (CAS Not Specified)

- Molecular Formula : C₆H₄BrClN₂O₂

- Key Differences: Replacement of the phenolic -OH group with an amine (-NH₂).

- Properties: The amine group enables participation in diazotization reactions, expanding utility in azo dye synthesis. Reduced acidity compared to nitrophenol derivatives due to the absence of the hydroxyl proton .

Comparative Data Table

生物活性

2-Bromo-4-chloro-6-nitrophenol (BCNP) is an organic compound characterized by its phenolic structure and the presence of bromine, chlorine, and nitro functional groups. Its molecular formula is CHBrClNO, and it has gained attention for its diverse biological activities, particularly in biochemical research and industrial applications.

BCNP is known to undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of electron-withdrawing groups such as bromine, chlorine, and nitro enhances its reactivity, allowing it to interact with biological molecules effectively.

- Nucleophilic Aromatic Substitution : The compound can undergo nucleophilic substitution due to the electrophilic nature of the nitro group.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Oxidation : The phenolic group can be oxidized to form quinone derivatives.

These reactions contribute to its biological activity by enabling interactions with enzymes and other proteins, influencing their function and stability.

Biological Activities

BCNP exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that BCNP possesses significant antifungal properties. It has been tested against various plant pathogens, demonstrating effective inhibition rates. For instance, it showed a 72.1% inhibition rate on barnyard grass radicle growth .

- Enzyme Inhibition : BCNP is utilized in biochemical research to study enzyme interactions and inhibition mechanisms. Its ability to form hydrogen bonds with enzymes enhances its potential as an enzyme inhibitor .

- Potential Anti-tumor Effects : Preliminary studies suggest that nitrophenols like BCNP may have anti-tumor properties, although further research is required to elucidate the specific mechanisms involved.

Case Studies

- Antifungal Activity Against Plant Pathogens :

-

Biodegradation Studies :

- Research involving Burkholderia sp. RKJ 800 indicated that certain bacterial strains could degrade related compounds like 2-chloro-4-nitrophenol via a hydroquinone pathway. This suggests potential for bioremediation applications where BCNP or similar compounds are present in contaminated environments .

Comparative Analysis

A comparison of BCNP with similar compounds highlights its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains Br, Cl, and NO groups | Antimicrobial, enzyme inhibitor |

| 2-Chloro-4-nitrophenol | Lacks bromine | Moderate antimicrobial activity |

| 2-Bromo-4-nitrophenol | Lacks chlorine | Lower enzyme inhibition |

BCNP's unique combination of halogen substituents enhances its reactivity and biological interactions compared to these similar compounds .

常见问题

What are the optimal synthetic routes for 2-Bromo-4-chloro-6-nitrophenol, and how can competing reaction pathways be minimized?

Advanced Research Focus

The synthesis of this compound typically involves sequential halogenation and nitration of phenol derivatives. A critical challenge is avoiding unwanted rearrangements or over-nitration. For example, nitration of halogenated phenols can lead to positional isomerism if reaction conditions (temperature, acid strength) are not tightly controlled. A study on nitration of 4-bromo-2,5-dichlorophenol revealed that nitric acid concentration above 70% at 0–5°C minimizes side reactions . Methodologically, intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC to ensure regioselectivity.

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in halogenated nitrophenols?

Basic Research Focus

Structural characterization of this compound requires a combination of techniques:

- NMR : H NMR can distinguish aromatic protons based on substituent-induced deshielding. For example, the nitro group at position 6 causes significant downfield shifts (~8.5–9.0 ppm) .

- IR : Strong absorbance bands for nitro (1520–1350 cm) and hydroxyl (3300–3500 cm) groups confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M-H] peak at m/z 265.88 for CHBrClNO) . Cross-referencing with computational simulations (DFT) improves confidence in assignments .

What crystallographic methods are suitable for resolving steric and electronic effects in this compound derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction using programs like SHELXL or WinGX is critical for elucidating bond angles, torsion angles, and intermolecular interactions. For example, in a related compound (2-bromo-4-chloro-6-{(E)-[4-(diethylamino)phenyl]iminomethyl}phenol), the bromine and chlorine substituents create steric hindrance, distorting the phenol ring’s planarity . Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement should include anisotropic displacement parameters for heavy atoms (Br, Cl) .

How do substituent positions (Br, Cl, NO2_22) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Advanced Research Focus

The electron-withdrawing nitro group at position 6 activates the ring for NAS at positions ortho and para to itself. However, steric hindrance from bromine (position 2) and chlorine (position 4) may limit accessibility. Computational studies (e.g., Fukui indices) can predict reactive sites. Experimentally, kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) reveal optimal conditions for substitutions. Competing elimination pathways must be monitored via GC-MS .

What safety protocols are essential when handling this compound, given its potential hazards?

Basic Research Focus

The compound’s nitro and halogen groups pose risks of toxicity and irritancy. Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers, away from reducing agents (risk of exothermic decomposition).

- Waste Disposal : Neutralization with dilute NaOH followed by incineration, adhering to GHS guidelines .

How can contradictions in reported melting points or spectral data for this compound be resolved?

Advanced Research Focus

Discrepancies in physical data (e.g., melting points ranging 31–33°C vs. 121–123°C in some reports) often arise from impurities or polymorphic forms . Researchers should:

- Verify purity via HPLC (≥98%) and differential scanning calorimetry (DSC).

- Compare data with structurally analogous compounds (e.g., 2-bromo-4-nitrophenol, mp 121–123°C ).

- Cross-validate findings with databases like PubChem or Reaxys, excluding non-peer-reviewed sources (e.g., commercial catalogs).

What computational tools are effective for predicting the environmental fate or biodegradability of halogenated nitrophenols?

Advanced Research Focus

Software like EPI Suite or SPARC predicts properties such as:

- Biodegradation : Nitro groups reduce microbial degradation rates.

- Octanol-water partition coefficient (log P) : Estimated log P ~2.5, indicating moderate bioaccumulation potential.

- Photodegradation : UV-Vis spectra (λmax ~300 nm) suggest susceptibility to photolysis . Experimental validation via aqueous photolysis under simulated sunlight is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。